molecular formula C8H15Cl2N3OS B1378621 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride CAS No. 1423023-92-0

2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride

Cat. No.: B1378621
CAS No.: 1423023-92-0
M. Wt: 272.19 g/mol
InChI Key: FAYRKKLFBBENCS-UHFFFAOYSA-N
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Description

“2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride” is a chemical compound with the CAS Number: 1423023-92-0 . It has a molecular weight of 272.2 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3OS.2ClH/c1-2-3-6(9)7(12)11-8-10-4-5-13-8;;/h4-6H,2-3,9H2,1H3,(H,10,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 272.2 .

Scientific Research Applications

Synthesis and Characterization

Research has led to the development of novel dipeptide mimetics and thiazole derivatives with potential biological activities. Todorov and Naydenova (2010) reported the synthesis and characterization of novel compounds, including dimethylhydantoin derivatives with a focus on their spectroscopic properties (Todorov & Naydenova, 2010). Similar synthetic efforts have led to the creation of thiazole-based compounds with antimicrobial properties and potential applications in material science, such as antimicrobial polyurethane coatings (El‐Wahab et al., 2014).

Antimicrobial Activity

Several studies have focused on synthesizing thiazole derivatives and evaluating their antimicrobial activities. For instance, Amnerkar et al. (2015) explored the synthesis of benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases, demonstrating moderate to excellent antimicrobial activities against a variety of bacterial and fungal strains (Amnerkar, Bhongade, & Bhusari, 2015). Kubba and Rahim (2018) synthesized and characterized thiazole derivatives, which showed significant antimicrobial effects against several bacterial and fungal strains, highlighting their potential as antimicrobial agents (Kubba & Rahim, 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Thiazole derivatives have been associated with diverse biological activities , suggesting that the compound may interact with multiple targets.

Mode of Action

Thiazole derivatives have been known to exhibit significant analgesic and anti-inflammatory activities , which suggests that this compound may interact with its targets to modulate these biological responses.

Biochemical Pathways

Given the reported biological activities of thiazole derivatives , it can be inferred that the compound may influence pathways related to pain perception and inflammation.

Result of Action

Thiazole derivatives have been associated with analgesic and anti-inflammatory effects , suggesting that this compound may exert similar effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often mediated through binding to active sites or allosteric sites, leading to conformational changes that affect the activity of the target molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, this compound can modulate the expression of genes involved in critical cellular processes, thereby affecting the overall cellular phenotype .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, this compound may activate a receptor by binding to its ligand-binding domain, triggering downstream signaling events. These interactions can result in changes in gene expression, protein activity, and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or systemic toxicity. Understanding the dosage-dependent effects of this compound is crucial for determining its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may be metabolized by specific enzymes, leading to the formation of active or inactive metabolites. Additionally, this compound can influence the activity of metabolic enzymes, thereby altering the levels of key metabolites and affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution to target sites. The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

2-amino-N-(1,3-thiazol-2-yl)pentanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS.2ClH/c1-2-3-6(9)7(12)11-8-10-4-5-13-8;;/h4-6H,2-3,9H2,1H3,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYRKKLFBBENCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=NC=CS1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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